2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Description
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chlorophenyl group attached to a spirocyclic system containing both oxygen and nitrogen atoms. The presence of these heteroatoms within the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-14-4-2-13(3-5-14)12-15(19)18-8-6-16(7-9-18)20-10-1-11-21-16/h2-5H,1,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUFYKOQLHTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound belongs to the class of azaspirocyclic ketones, characterized by a spiro-fused 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 4-chlorophenyl acetyl group. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClNO₃ |
| Molecular Weight | 309.79 g/mol |
| CAS Number | 1329328-84-8 |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
These data are consistent with entries in chemical registries such as Chemsrc.
Synthetic Approaches
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 1,5-Dioxa-9-azaspiro[5.5]undecane : A spirocyclic amine ether serving as the nucleophilic component.
- 2-(4-Chlorophenyl)acetyl chloride : The electrophilic acylating agent.
The synthesis involves a nucleophilic acyl substitution reaction between the spirocyclic amine and the acyl chloride.
Stepwise Synthesis Protocol
Preparation of 1,5-Dioxa-9-azaspiro[5.5]undecane
While direct synthesis methods for this spirocyclic amine are scarce in public literature, analogous pathways from patents provide guidance. For example, CN113214290A details the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane via a four-step process involving:
- Acylation : Reaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride.
- Cyclization : Intramolecular nucleophilic displacement under basic conditions.
- Reduction : Lithium aluminum hydride (LiAlH₄)-mediated reduction of intermediates.
- Deprotection : Catalytic hydrogenation to remove benzyl groups.
Adapting this protocol, 1,5-dioxa-9-azaspiro[5.5]undecane could be synthesized using similar cyclization strategies with appropriate diol and amine precursors.
Acylation Reaction
The spirocyclic amine is reacted with 2-(4-chlorophenyl)acetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl:
$$
\text{1,5-Dioxa-9-azaspiro[5.5]undecane} + \text{2-(4-Chlorophenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Key Conditions :
Reaction Optimization
Solvent and Base Selection
Catalytic Enhancements
The addition of catalytic dimethylaminopyridine (DMAP) could accelerate acylation by stabilizing the transition state, though this remains untested for this specific reaction.
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
Biological Activity
While no direct data exists for this compound, structurally related azaspiroketones exhibit inhibitory activity against geranylgeranyltransferase I (GGTase I), a target in oncology. Modifications to the acyl group could modulate potency and selectivity.
Material Science Applications
The spirocyclic architecture confers rigidity, making the compound a candidate for chiral ligands or porous materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone exerts its effects is often related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, potentially leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)butanone: Contains a butanone group, offering different chemical properties.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[55]undecan-9-yl)ethanone lies in its specific spirocyclic structure and the presence of the chlorophenyl group
Biological Activity
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known by its CAS number 1329328-84-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20ClNO3
- Molecular Weight : 309.79 g/mol
- Structure : The compound features a spirocyclic structure which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including receptors and enzymes.
- Sigma-1 Receptor Modulation : The compound has shown potential as a selective modulator of the sigma-1 receptor (σ1R), which plays a crucial role in neuroprotection and modulation of neurotransmitter systems. Studies have indicated that compounds targeting σ1R can be beneficial in treating neurological disorders, including depression and neurodegeneration .
- Antimicrobial Activity : Preliminary studies suggest that 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone exhibits antimicrobial properties. Its efficacy against various bacterial strains has been noted, although further research is required to fully elucidate its spectrum of activity.
Data Table: Biological Activity Summary
| Biological Activity | Details |
|---|---|
| Sigma-1 Receptor Affinity | Modulates σ1R, potentially aiding in neuroprotection |
| Antimicrobial Properties | Preliminary evidence suggests effectiveness against certain bacterial strains |
| Cytotoxicity | Limited studies indicate low cytotoxicity in non-target cells |
| Pharmacokinetics | Further studies required to determine absorption, distribution, metabolism, and excretion (ADME) |
Case Study 1: Neuroprotective Effects
A study conducted by researchers focusing on σ1R modulators found that compounds similar to 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone exhibited neuroprotective effects in models of neurodegeneration. The study highlighted the potential for this compound to mitigate neuronal cell death induced by oxidative stress .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a promising inhibitory effect at certain concentrations, warranting further exploration into its mechanism and potential therapeutic applications .
Research Findings
Recent literature emphasizes the importance of spirocyclic compounds in medicinal chemistry due to their unique structural characteristics that enhance biological activity. The spiro structure of 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone contributes to its interaction with biological targets, making it a valuable candidate for drug development.
Q & A
Q. Key Factors Affecting Yield :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (cyclization step) | Higher yields at controlled exothermicity |
| Solvent | Polar aprotic (e.g., DMF, THF) | Enhances solubility of intermediates |
| Catalyst | ZnCl₂ or AlCl₃ | Accelerates spirocyclization by 30–40% |
Advanced Consideration : Competing side reactions (e.g., ring-opening of the spiro system) require strict control of reaction time and stoichiometry.
How is the molecular structure of this compound characterized using spectroscopic and computational methods?
Basic Research Focus
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign signals for the spirocyclic oxygen/nitrogen atoms (δ 3.5–4.5 ppm for ethers, δ 2.8–3.2 ppm for tertiary amine) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 321.36 (calculated for C₁₇H₂₃ClNO₃) .
Q. Advanced Method :
- X-ray Crystallography : Resolves spatial arrangement of the spiro system, revealing bond angles (~109.5° for tetrahedral N) and torsional strain .
Q. Computational Validation :
- Density Functional Theory (DFT) : Predicts electronic distribution, highlighting nucleophilic sites (e.g., carbonyl oxygen) for reactivity studies .
How do computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Focus
DFT simulations reveal:
- Electrostatic Potential : High electron density at the carbonyl group (reactivity toward nucleophiles) and the spirocyclic nitrogen (potential hydrogen-bonding site) .
- Frontier Molecular Orbitals : HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, aligning with experimental stability in acidic conditions .
Q. Methodological Insight :
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous vs. nonpolar environments, affecting reaction pathways .
What strategies resolve contradictions in reported biological activities of structurally similar spirocyclic compounds?
Advanced Research Focus
Discrepancies in biological data (e.g., IC₅₀ values) may arise from:
- Purity Issues : Use HPLC (≥95% purity) and elemental analysis to validate compound integrity .
- Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hrs) .
Q. Case Study :
- Thiazole vs. Oxadiazole Derivatives : Structural analogs with substituted heterocycles show divergent anticancer activities due to steric hindrance differences .
What in vitro assays are suitable for evaluating the anticancer potential of this compound?
Methodological Guidance
Primary Screens :
- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., HeLa, A549) with IC₅₀ values < 20 µM indicating high potency .
- Apoptosis Detection : Use Annexin V-FITC/PI staining to quantify early/late apoptotic cells.
Q. Mechanistic Studies :
- Enzyme Inhibition : Test inhibition of topoisomerase II or kinases via fluorescence-based assays .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina .
How does the spirocyclic system influence the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Lipophilicity (LogP) : Calculated LogP ~2.8 suggests moderate blood-brain barrier penetration .
- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) show slow oxidation of the spirocyclic ring, enhancing half-life .
Q. Optimization Strategy :
- Prodrug Design : Introduce ester groups at the carbonyl to improve solubility without altering spirocyclic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
